2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt
CAS No.:
Cat. No.: VC16625325
Molecular Formula: C26H40N5NaO10S2
Molecular Weight: 669.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H40N5NaO10S2 |
|---|---|
| Molecular Weight | 669.7 g/mol |
| IUPAC Name | sodium;1-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
| Standard InChI | InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/q;+1/p-1/t17-,18-,19?,24-;/m0./s1 |
| Standard InChI Key | PLZQFLFWCXFJDQ-BJPAGVOZSA-M |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |
| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
Introduction
Synthesis and Applications
The synthesis of such complex molecules typically involves multiple steps, requiring careful control of reaction conditions to ensure high yield and purity. These compounds are often studied for their potential therapeutic applications due to the presence of the thieno[3,4-d]imidazol moiety, which has been linked to various pharmacological effects.
Synthesis Pathways
-
Starting Materials: The synthesis often begins with the preparation of the thieno[3,4-d]imidazol core.
-
Coupling Reactions: Subsequent steps involve coupling reactions to attach the pentanamido and hexanoyl groups.
-
Sulfonation: The final step typically involves the introduction of the sulfonic acid group.
Applications
-
Biological Studies: These compounds are researched for their interaction with target proteins or enzymes, which helps elucidate their mechanism of action.
-
Therapeutic Potential: The thieno[3,4-d]imidazol structure suggests potential applications in drug development.
Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-pentanoic acid | 58-85-5 | Lacks sulfonate group; simpler structure |
| Sodium 2-Dioxopyrrolidinyl 5-(thienyl derivative) | 35013-72-0 | Similar core but different substituents |
| N-(6-Hydrazinyl)-5-(thienyl derivative)-pentanamide | 10927634 | Contains hydrazine functionality; different reactivity |
These comparisons highlight the unique structural elements and potential applications that differentiate the compound of interest from its analogs.
Research Findings
While specific research findings on 2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt are not readily available, studies on similar compounds suggest promising biological activities. These activities are attributed to the thieno[3,4-d]imidazol structure, which is known for its potential therapeutic applications.
Biological Activities
-
Pharmacological Effects: Compounds with the thieno[3,4-d]imidazol moiety have been linked to various pharmacological effects, including interactions with enzymes and proteins.
-
Therapeutic Potential: Ongoing research focuses on elucidating the mechanism of action and exploring therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume